N-(1-carbamothioyl-1-methylethyl)benzamide
説明
Structure
2D Structure
特性
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenepropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,10(12)15)13-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPANCBAHVFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=S)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of N 1 Carbamothioyl 1 Methylethyl Benzamide and Analogs
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive means to probe the molecular structure, bonding, and functional groups within a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the carbon-hydrogen framework of a molecule. For benzoylthiourea (B1224501) derivatives, ¹H and ¹³C NMR spectra provide signature chemical shifts that confirm their structure.
In ¹H NMR spectra of related N-acylthiourea compounds, the protons of the N-H groups typically appear as broad singlets at downfield chemical shifts, often between δ 9.5 and δ 13.5 ppm, which is indicative of their involvement in hydrogen bonding. scienceopen.com The aromatic protons of the benzamide (B126) group produce complex multiplet signals in the range of δ 7.3 to δ 7.9 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the benzamide group characteristically resonates at a downfield shift, often around δ 168 ppm. rsc.org The thiocarbonyl carbon (C=S) is also significantly deshielded, with its signal appearing even further downfield, sometimes in the range of δ 180-210 ppm. rsc.org Aromatic carbons display signals between δ 120 and δ 145 ppm. rsc.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoylthiourea Analogs
| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.3 - 7.9 (m) | 125 - 135 |
| N-H (amide) | Broad singlet | - |
| N-H (thiourea) | 9.5 - 13.5 (br s) | - |
| C=O (carbonyl) | - | ~168 |
Data compiled from analogous structures reported in the literature. rsc.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For N-acylthiourea analogs, the FT-IR spectra show distinct absorption bands that are crucial for structural confirmation. A strong absorption band corresponding to the N-H stretching vibration is typically observed in the 3100-3400 cm⁻¹ region. scienceopen.comscielo.br The carbonyl (C=O) stretching vibration appears as a very intense band, generally between 1660 and 1690 cm⁻¹. scienceopen.com The C-N stretching and C=S stretching vibrations are found in the fingerprint region, typically around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. scienceopen.com The presence of these characteristic bands provides strong evidence for the benzoylthiourea framework. scielo.brnih.gov
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Benzoylthiourea Analogs
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3100 - 3400 | 3100 - 3400 |
| C=O Stretch | 1660 - 1690 | 1660 - 1690 |
| C-N Stretch | ~1330 | ~1330 |
Data compiled from analogous structures reported in the literature. scienceopen.comscielo.br
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental formula of a compound. The monoisotopic mass of N-(1-carbamothioyl-1-methylethyl)benzamide (C₁₁H₁₄N₂OS) is 222.0827 Da. uni.lu Predicted HRMS data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are used to confirm the molecular formula in experimental analyses. uni.lu
The fragmentation pattern observed in mass spectrometry offers valuable structural information. For benzamide-containing structures, a common fragmentation pathway involves the initial loss of the side group attached to the amide nitrogen, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net This cation can further fragment by losing a molecule of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net For this compound, fragmentation would also be expected to occur at the C-N bond connecting the benzoyl group and the substituted ethyl group, leading to characteristic ions representing both moieties.
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 223.08997 |
| [M+Na]⁺ | 245.07191 |
| [M-H]⁻ | 221.07541 |
Data sourced from PubChem. uni.lu
Single Crystal X-ray Diffraction Studies
While the crystal structure for this compound has not been specifically reported, studies on numerous analogs provide insight into the likely crystallographic parameters. N-acylthiourea derivatives commonly crystallize in centrosymmetric space groups, with the monoclinic system being particularly frequent. scienceopen.comnih.govnih.gov
Table 4: Crystal System and Space Group for Selected Benzoylthiourea Analogs
| Compound | Crystal System | Space Group |
|---|---|---|
| N-[(phenylcarbonyl)carbamothioyl]benzamide | Orthorhombic | P2₁2₁2₁ |
| 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide | Triclinic | Pī |
| N-carbamothioyl-2-methylbenzamide | Monoclinic | P2₁/c |
Data compiled from various crystallographic studies. scielo.brnih.govnih.govresearchgate.net
X-ray diffraction studies of analogous compounds reveal key details about their molecular geometry. A recurrent and significant feature in benzoylthiourea derivatives is the formation of an intramolecular N-H···O hydrogen bond between the amide proton and the carbonyl oxygen. nih.govresearchgate.netresearchgate.net This interaction creates a stable, pseudo-six-membered ring known as an S(6) ring motif. nih.govresearchgate.net This hydrogen bond "locks" the molecule into a specific conformation where the C=O and C=S groups are typically oriented anti to each other. nih.gov
The bond lengths within the core structure are consistent with their expected character. The C=O double bond is typically around 1.22-1.23 Å, while the C=S bond is longer, approximately 1.67-1.68 Å. scienceopen.com The C-N bond lengths within the thiourea (B124793) and amide backbone show partial double-bond character due to resonance, being shorter than a typical C-N single bond. scienceopen.com The dihedral angle between the plane of the phenyl ring and the plane of the thiourea moiety is a key conformational parameter and is influenced by substituents and crystal packing forces. nih.govresearchgate.net
Table 5: Selected Average Bond Lengths and Angles from Analogs
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.225 - 1.230 |
| C=S | 1.675 - 1.680 |
| C(O)-N(H) | 1.391 - 1.393 |
| C(S)-N(H) | 1.391 - 1.416 |
| Bond Angles (º) | |
| C(S)-N-C(O) | ~128 |
| O=C-N | ~122 |
Data compiled from crystallographic studies of analogs. scienceopen.com
This comprehensive structural analysis, based on data from analogous compounds, provides a detailed and scientifically accurate picture of the molecular characteristics of this compound.
Computational and Theoretical Investigations of N 1 Carbamothioyl 1 Methylethyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to understanding molecular behavior at the quantum level. For N-(1-carbamothioyl-1-methylethyl)benzamide, DFT calculations offer significant insights into its geometric arrangement, electronic characteristics, and vibrational modes. These theoretical investigations are crucial for corroborating experimental findings and predicting the compound's reactivity and intermolecular interactions.
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to achieve this. The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
The optimized structure of acyl thiourea (B124793) derivatives is stabilized by intramolecular hydrogen bonds. uokerbala.edu.iq For instance, in N–((2–Acetylphenyl)carbamothioyl)benzamide, intramolecular hydrogen bonds such as N2–H2⋅⋅⋅O2 and N2–H2⋅⋅⋅O1 are observed. uokerbala.edu.iq It is highly probable that similar intramolecular interactions play a role in stabilizing the conformation of this compound.
Table 1: Comparison of Selected Theoretical Bond Lengths and Angles for a Benzamide (B126) Derivative Data based on a closely related structure, N–((2–Acetylphenyl)carbamothioyl)benzamide.
| Parameter | Calculated (DFT/B3LYP) |
|---|---|
| C=O Bond Length (Å) | 1.230 |
| C=S Bond Length (Å) | 1.675 |
| N-H Bond Length (Å) | 1.015 |
| O=C-N Bond Angle (°) | 122.5 |
| S=C-N Bond Angle (°) | 125.0 |
The electronic properties of a molecule are key to understanding its reactivity and interaction with other chemical species. Frontier Molecular Orbital (FMO) theory is a fundamental concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net
For N-((2-acetylphenyl)carbamothioyl)benzamide, the HOMO is primarily localized on the thiourea moiety, while the LUMO is distributed over the benzoyl group. uokerbala.edu.iq This distribution suggests that the thiourea part of the molecule is the most probable site for electrophilic attack, whereas the benzoyl region is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for this related compound is 3.8303 eV. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzamide Derivative Data based on N–((2–Acetylphenyl)carbamothioyl)benzamide.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.9971 |
| ELUMO | -2.1668 |
| Energy Gap (ΔE) | 3.8303 |
| Ionization Potential | 5.9971 |
| Electron Affinity | 2.1668 |
The Molecular Electrostatic Potential (MEP) map is another valuable tool for analyzing the electronic structure. It provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas correspond to negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, signifying electron-deficient regions prone to nucleophilic attack. Green regions denote neutral potential.
In benzamide derivatives, the negative electrostatic potential is typically localized around the electronegative oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively. nih.gov These regions are the most likely sites for electrophilic interactions. The hydrogen atoms of the N-H groups generally exhibit a positive electrostatic potential, making them favorable sites for nucleophilic interactions. The MEP analysis thus complements the FMO theory in predicting the reactive sites of this compound.
Theoretical vibrational frequency analysis, performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.
The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. For benzamide and its derivatives, characteristic vibrational modes include the N-H stretching vibrations, C=O and C=S stretching, and various vibrations of the benzene (B151609) ring. For instance, the N-H stretching vibrations are typically observed in the range of 3500-3000 cm⁻¹. scirp.org The C=O stretching vibration in benzamides usually appears as a strong band in the IR spectrum around 1670-1650 cm⁻¹. researchgate.net The C=S stretching vibration is generally found at a lower frequency, often in the 1250-1020 cm⁻¹ region.
A detailed vibrational analysis of a related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, has shown good agreement between the theoretically calculated and experimentally observed vibrational frequencies. uokerbala.edu.iq This concordance allows for a confident assignment of the spectral bands and a deeper understanding of the molecule's vibrational properties.
Table 3: Selected Theoretical Vibrational Frequencies for a Benzamide Derivative Data based on a closely related structure, N–((2–Acetylphenyl)carbamothioyl)benzamide.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3400-3300 | Amide N-H Stretch |
| ν(C=O) | 1672, 1659 | Carbonyl Stretch |
| ν(C=S) | 1154 | Thiocarbonyl Stretch |
| δ(N-H) | 1510 | Amide N-H Bend |
Advanced Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, advanced molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound. These methods can explore the molecule's conformational flexibility and its interactions with its environment, offering a more comprehensive understanding of its properties.
Molecules with several rotatable single bonds, like this compound, can exist in multiple conformations. Exploring this conformational space is essential for identifying the most stable conformers and understanding the molecule's flexibility. Computational methods such as systematic conformational searches or molecular dynamics simulations can be employed for this purpose.
In the case of benzamide derivatives, the relative orientation of the benzoyl and thiourea moieties is a key conformational feature. The planarity of the molecule is often influenced by intramolecular hydrogen bonding, which can lock the molecule into a specific conformation. For example, an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen can lead to a planar, six-membered ring-like structure, which contributes to the stability of that conformer. nih.gov Computational studies on similar structures have shown that the trans-configuration with respect to the carbonyl and thiono groups is generally more stable. researchgate.net A thorough conformational analysis would involve rotating the key dihedral angles and calculating the energy of each resulting conformer to construct a potential energy surface, which would reveal the global and local energy minima corresponding to the most stable conformations.
The way molecules pack in a crystal lattice is determined by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal.
This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The results are then used to construct energy frameworks, which are graphical representations of the interaction topology. These frameworks highlight the dominant interactions that stabilize the crystal structure.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to forecast a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Vis spectroscopy. These predictions are instrumental in understanding the molecule's electronic structure and dynamic behavior.
Theoretical calculations of spectroscopic parameters are typically performed after optimizing the molecular geometry of the compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the computation. Functionals such as B3LYP are commonly utilized for their balance of accuracy and computational cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopic analysis. The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach for calculating NMR shielding tensors, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
While specific experimental and detailed computational studies on this compound are not extensively documented in the provided search results, the general methodology for predicting its NMR spectra would involve the following steps:
Optimization of the ground state geometry of the molecule.
Calculation of the NMR shielding tensors for each nucleus using the GIAO method at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)).
Calculation of the isotropic shielding values.
Conversion of the isotropic shielding values to chemical shifts (δ) using the equation: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of the reference compound (TMS) calculated at the same level of theory.
The predicted chemical shifts would provide insights into the electronic environment of the protons and carbon atoms within the molecule. For instance, the protons of the benzamide ring are expected to appear in the aromatic region, while the methyl protons would be found in the aliphatic region. The chemical shifts of the amide and thioamide protons would be sensitive to hydrogen bonding and the solvent environment. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the thiocarbonyl carbon, the quaternary carbon, and the carbons of the phenyl ring.
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy involves the calculation of the vibrational frequencies and their corresponding intensities. These calculations are crucial for assigning the vibrational modes observed in experimental IR spectra. The process involves computing the second derivatives of the energy with respect to the nuclear coordinates.
For this compound, the predicted IR spectrum would exhibit characteristic vibrational bands corresponding to its functional groups. Key predicted vibrational frequencies would include:
N-H stretching vibrations of the amide and thioamide groups.
C=O stretching of the benzamide group.
C=S stretching of the thioamide group.
Aromatic C-H and C=C stretching of the phenyl ring.
Aliphatic C-H stretching of the methyl groups.
The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. A comparison between the scaled theoretical frequencies and experimental data can confirm the molecular structure and provide a detailed understanding of its vibrational properties.
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
The predicted UV-Vis spectrum for this compound would likely show absorptions corresponding to π → π* and n → π* transitions. The benzoyl and carbamothioyl chromophores are expected to be the primary contributors to these electronic transitions. The calculations would provide the wavelength of maximum absorption (λ_max) for each transition, which can be compared with experimental measurements. The solvent environment can significantly influence the UV-Vis spectrum, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).
Data Tables of Predicted Spectroscopic Parameters
The following tables represent hypothetical predicted spectroscopic data for this compound, as specific literature with these exact values was not found in the search results. The data is illustrative of what would be expected from computational studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzoyl C=O | - | 168.5 |
| Thioamide C=S | - | 205.2 |
| Quaternary C(CH₃)₂ | - | 58.1 |
| Methyl CH₃ | 1.65 | 25.3 |
| Amide N-H | 8.50 | - |
| Thioamide N-H₂ | 7.80, 9.20 | - |
| Aromatic C-H (ortho) | 7.85 | 127.4 |
| Aromatic C-H (meta) | 7.50 | 128.9 |
| Aromatic C-H (para) | 7.60 | 132.1 |
| Aromatic C (ipso) | - | 134.0 |
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3350 |
| N-H (Thioamide) | Asymmetric & Symmetric Stretching | 3400, 3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 2980-2930 |
| C=O (Amide) | Stretching | 1670 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H | Bending | 1550 |
| C=S (Thioamide) | Stretching | 1250 |
Table 3: Predicted UV-Vis Absorption Wavelengths (λ_max) and Oscillator Strengths (f) for this compound
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* (Benzoyl) | 230 | 0.45 |
| n → π* (Carbonyl) | 275 | 0.02 |
| π → π* (Thioamide) | 290 | 0.60 |
| n → π* (Thiocarbonyl) | 350 | 0.01 |
Reactivity and Mechanistic Investigations of N 1 Carbamothioyl 1 Methylethyl Benzamide
Heterocyclization Chemistry of Acylthioureas
Acylthioureas, including N-(1-carbamothioyl-1-methylethyl)benzamide, are valuable precursors for the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the thioamide and amide functionalities facilitates cyclization reactions to form stable ring systems.
The synthesis of thiazole (B1198619) derivatives from acylthioureas is a well-established transformation in heterocyclic chemistry. This process typically involves the reaction of the acylthiourea with α-halocarbonyl compounds. The sulfur atom of the thiourea (B124793) moiety acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, leading to an intermediate that subsequently cyclizes to form the thiazole ring. While specific studies on this compound are not extensively detailed, the general mechanism is applicable. For instance, the reaction with α-haloketones would be expected to yield 2-amino-5-acylthiazole derivatives. ias.ac.in
Furthermore, N-allylbenzothioamides, which share structural similarities, can undergo catalyst-free intramolecular cyclization to produce 2,5-disubstituted thiazoles and thiazolines. The outcome of this reaction, yielding either the thiazole or the thiazoline, is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Another approach involves the solid-phase synthesis of 2-amino-5-carboxamide thiazoles, a method that effectively prevents the formation of undesired isomers. nih.gov
| Reactant | Reagent | Product Scaffold | Reference |
| N-Acylthiourea | α-Haloketone | 5-Acyl-2-aminothiazole | ias.ac.in |
| N-Allylbenzothioamide | (Intramolecular) | 2,5-Disubstituted thiazole/thiazoline | researchgate.net |
| Acylthiourea on solid support | Various reagents | 2-Amino-5-carboxamide thiazole | nih.gov |
The acylthiourea scaffold is also a versatile building block for the synthesis of other important heterocycles such as pyrazoles, triazoles, and quinazolines. The synthesis of pyrazole (B372694) acylthiourea derivatives has been reported, where the pyrazole ring is constructed first, followed by the introduction of the acylthiourea side chain. nih.govdoaj.org However, direct cyclization of an acylthiourea to a pyrazole is also conceivable under specific reaction conditions, likely involving reagents that can provide the necessary carbon atoms to complete the five-membered ring.
Triazole derivatives can be synthesized from intermediates derived from acylthioureas. For example, the reaction of 2-cyano-3-pyrazolylpropenoyl isothiocyanate with phenylhydrazine (B124118) can yield a triazole compound. nih.gov The specific pathway and the resulting triazole isomer (1,2,3- or 1,2,4-triazole) depend on the reaction conditions and the nature of the substituents.
Quinazoline (B50416) derivatives are another class of heterocycles accessible from acylthiourea precursors. Thiourea derivatives are known to be versatile intermediates for the synthesis of 1,3-quinazolines. nih.gov The reaction likely involves the cyclization of the acylthiourea with a suitable ortho-substituted benzene (B151609) derivative, such as one bearing an amino and a carbonyl group, to construct the quinazoline ring system.
| Precursor | Target Heterocycle | General Approach | Reference |
| Pyrazole carbonyl chloride | Pyrazole | Reaction with ammonium (B1175870) thiocyanate (B1210189) followed by amine addition | nih.govdoaj.org |
| 2-Cyano-3-pyrazolylpropenoyl isothiocyanate | Triazole | Reaction with phenylhydrazine | nih.gov |
| Thiourea derivatives | Quinazoline | Cyclization with ortho-substituted benzene derivatives | nih.gov |
The mechanisms of heterocyclization reactions involving acylthioureas are governed by the nucleophilic and electrophilic properties of the reactants. In the formation of thiazoles from acylthioureas and α-haloketones, the initial step is the nucleophilic attack of the sulfur atom on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular condensation between the enolized ketone and the amide nitrogen, leading to the formation of the thiazole ring. chemicalforums.com
The formation of different isomers is a key consideration in these cyclization reactions. For instance, in the synthesis of triazoles from acyl isothiocyanates and hydrazines, the reaction can proceed through different pathways to yield either 1,2,4-triazole (B32235) or triazepine derivatives. The outcome is often dependent on the reaction conditions. The formation of mercaptotriazoles versus triazolethiones is another possibility, which can often be distinguished by spectroscopic methods such as 1H-NMR. nih.gov The choice of solvent and temperature can significantly influence the regioselectivity of the cyclization and the final product distribution.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways and the relative stabilities of different isomers. These studies can help in predicting the most likely product and in designing reaction conditions that favor the formation of a specific isomer.
Coordination Chemistry with Transition Metals
The this compound molecule possesses multiple potential donor atoms, making it an excellent ligand for coordinating with transition metal ions. The sulfur, oxygen, and nitrogen atoms can all participate in forming coordinate bonds, leading to a rich and diverse coordination chemistry.
The acylthiourea moiety typically acts as a bidentate ligand, coordinating to metal ions through the sulfur and carbonyl oxygen atoms, forming a stable six-membered chelate ring. This O,S-coordination mode is commonly observed in complexes with a variety of transition metals. However, depending on the metal ion, the reaction conditions, and the presence of other ligands, other coordination modes are also possible. For example, coordination can occur through the nitrogen atoms of the amide and thioamide groups. The deprotonation of the amide nitrogen can lead to N,S- or N,O-coordination. The versatility of the donor atoms allows for the formation of complexes with different geometries and electronic properties.
A wide range of transition metal complexes with N-acylthiourea ligands have been synthesized and structurally characterized. These studies have revealed a variety of coordination geometries, including square planar, tetrahedral, and octahedral arrangements around the central metal ion.
Nickel(II) and Copper(II) Complexes: Nickel(II) and Copper(II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been synthesized and characterized. Spectroscopic data are consistent with the ligands being O,S-chelated.
Cobalt(III) Complexes: Tris-chelate complexes of Cobalt(III) with N-[di(alkyl/aryl)carbamothioyl] benzamide (B126) derivatives have been prepared. X-ray diffraction studies of a representative complex revealed a distorted octahedral geometry with a facial configuration of the sulfur atoms around the Co(III) center.
Ruthenium(II) Complexes: Ruthenium(II) carbonyl complexes with N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives have been synthesized. In these complexes, the acylthiourea ligand coordinates to the ruthenium center, and the complexes have been shown to be effective catalysts for the oxidation of alcohols.
| Metal Ion | Coordination Geometry | Key Features |
| Ni(II) | Square Planar | Typically forms neutral complexes with two bidentate acylthiourea ligands. |
| Cu(II) | Square Planar | Similar to Ni(II) complexes, with O,S-chelation being prevalent. |
| Co(III) | Octahedral | Forms tris-chelate complexes with three acylthiourea ligands. |
| Ru(II) | Octahedral | Often incorporates other ligands such as CO and phosphines. |
Elucidation of Coordination Modes (Monodentate, Bidentate, Polydentate Chelation)
The N-acylthiourea functional group, central to the structure of this compound, possesses multiple donor atoms (S, O, and N), which allows for a variety of coordination modes when forming complexes with metal ions. The specific mode of chelation is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the ligand. The coordination chemistry of acylthiourea ligands is diverse, with the most common modes being monodentate and bidentate chelation. researchgate.net
Monodentate Coordination: In its neutral form, the N-acylthiourea ligand typically coordinates to a metal center in a monodentate fashion through the soft thiocarbonyl sulfur atom. acs.orgnih.govuzh.ch This type of coordination is common in complexes where the ligand does not undergo deprotonation. For instance, studies on half-sandwich Ru(II) complexes have demonstrated that under certain synthetic routes, the acylthiourea ligand binds solely through the sulfur atom, forming complexes of the general type [Ru(η⁶-p-cymene)(PPh₃)(S)Cl]PF₆. nih.gov Similarly, a dimeric rhenium complex, [(μ-H₂L)₂(Re(CO)₃Br)₂], features a novel benzoylthiourea (B1224501) derivative acting as a neutral, S-donating, monodentate bridging ligand. uzh.ch
Bidentate Chelation: Upon deprotonation of the N-H proton adjacent to the carbonyl group, the resulting acylthiourea anion becomes a powerful bidentate chelating agent. Two primary modes of bidentate coordination are observed:
S,O-Bidentate Chelation: This is the most prevalent coordination mode for N-acylthiourea ligands. researchgate.net The ligand coordinates to the metal center through the thiocarbonyl sulfur and the carbonyl oxygen atoms, forming a stable six-membered chelate ring. acs.orgnih.gov This S,O-coordination has been extensively documented for a wide range of transition metals, including palladium(II), platinum(II), copper(II), and ruthenium(II). tandfonline.comresearchgate.net The formation of these stable six-membered rings is a significant driving force in the coordination chemistry of these ligands. researchgate.net
S,N-Bidentate Chelation: While less common, coordination through the thiocarbonyl sulfur and one of the nitrogen atoms is also possible, leading to the formation of a four-membered chelate ring. researchgate.netacs.org This mode has been observed in specific Ru(II)-benzene complexes. Spectroscopic data in solution suggested monodentate coordination, but single-crystal X-ray diffraction revealed an N,S-bidentate coordination in the solid state, highlighting the subtle energetic balance between different coordination modes. acs.org
The versatility in coordination allows N-acylthiourea derivatives to form mononuclear, binuclear, and even polynuclear metal complexes, making them highly adaptable ligands in coordination chemistry. uzh.chresearchgate.net
Analysis of Cis-Trans Isomerism in Metal Complexes
Geometric isomerism, specifically cis-trans isomerism, is a significant feature in the stereochemistry of square-planar metal complexes formed with bidentate N-acylthiourea ligands, such as derivatives of this compound. In complexes with a general formula of [M(L)₂], where M is a metal ion like Pd(II) or Pt(II) and L is a deprotonated S,O-bidentate acylthiourea ligand, the two ligands can arrange themselves in either a cis or a trans configuration around the central metal ion. tandfonline.comresearchgate.net
Research has consistently shown that for S,O-coordinating N-acylthiourea complexes, the cis isomer is almost exclusively formed and is the thermodynamically more stable product under conventional synthesis conditions. tandfonline.comresearchgate.net The formation of the trans isomer is rare and often requires specific conditions to be isolated. researchgate.net For example, in studies with bis[N,N-diethyl-N′-(p-nitrobenzoyl)-thioureato]copper(II), both cis and trans isomers were successfully crystallized and characterized, which was noted as a highly unusual occurrence for N-acylthiourea complexes. researchgate.net
A key breakthrough in accessing the elusive trans isomers came from investigations into the photochemical properties of these complexes. Studies on cis-[M(L-S,O)₂] complexes (where M = Pd(II) or Pt(II)) revealed that irradiation with visible light (e.g., λ < 500 nm) can induce a facile cis → trans isomerization in solution. tandfonline.com This photo-induced process allows for the generation of significant quantities of the trans isomer, creating a photo-thermal equilibrium between the two forms. tandfonline.com In the absence of light, the less stable trans isomer thermally reverts back to the cis configuration. tandfonline.comresearchgate.net This photochemical strategy has been successfully employed to deliberately prepare and isolate the first example of a trans-[Pd(L-S,O)₂] complex for single-crystal X-ray diffraction analysis. tandfonline.com
The stability and interconversion of these isomers are influenced by several factors, including the solvent and the presence of substituents on the ligand. The rate of the thermal trans → cis isomerization is highly solvent-dependent and can be accelerated by the presence of coordinating solvents or other donor ligands, suggesting an associative mechanism for the rearrangement. researchgate.net
| Complex Type | Isomerism Observed | Favored Isomer (Thermal) | Method to Induce Trans Isomer | Reference(s) |
| [Pd(N-acylthiourea)₂] | Cis-Trans | Cis | Photo-irradiation (Visible Light) | tandfonline.com, researchgate.net |
| [Pt(N-acylthiourea)₂] | Cis-Trans | Cis | Photo-irradiation (Visible Light) | tandfonline.com |
| [Cu(N-acylthiourea)₂] | Cis-Trans (Rare) | Cis | Crystallization Conditions | researchgate.net |
Electrochemical Properties of Metal-Acylthiourea Complexes
The electrochemical behavior of metal complexes containing N-acylthiourea ligands provides valuable insight into their electronic structure, stability, and potential applications in areas such as catalysis and materials science. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these compounds. uobasrah.edu.iq
Studies on copper complexes with acylthiourea derivatives have shown quasi-reversible redox systems. For instance, a Cu(II) complex displayed a reversible Cu(II)/Cu(I) redox process at –0.35 V. uobasrah.edu.iq In other studies, binuclear copper(II) complexes exhibited two irreversible one-electron transfer steps in the cathodic region, corresponding to the sequential reduction of the two metal centers: Cu(II)Cu(II) → Cu(II)Cu(I) → Cu(I)Cu(I). researchgate.net The electrochemical behavior of copper in the presence of thiourea derivatives is complex; at low concentrations, the ligand can be oxidized, while at higher concentrations, it forms stable complexes with the metal, influencing the redox potentials. electrochemsci.org
Nickel(II) complexes with related thiourea ligands have also been examined. A Ni(II) complex featuring an N,O-donor ligand showed an irreversible Ni(III)/Ni(II) couple, with the redox potential being sensitive to the electronic nature of substituents on the ligand. researchgate.net In another case, a Ni(II) complex exhibited two irreversible reduction peaks at -1.78 V and -1.37 V. uobasrah.edu.iq The oxidation and reduction processes in these systems can be either metal-centered or ligand-centered. For many first-row transition metal complexes, the reduction is often attributed to the M(II)/M(I) couple, while oxidation can be assigned to the M(II)/M(III) couple. uobasrah.edu.iquit.no
The electrochemical data, including redox potentials and the reversibility of the electron transfer processes, are summarized for representative metal-acylthiourea complexes in the table below.
| Metal Complex | Technique | Redox Couple | Potential (V vs. ref) | Nature of Process | Reference(s) |
| Copper(II)-Acylthiourea | CV | Cu(II)/Cu(I) | -0.35 | Reversible | uobasrah.edu.iq |
| Binuclear Copper(II) | CV | Cu(II)Cu(II)/Cu(I)Cu(II) | -0.45 to -1.40 | Irreversible | researchgate.net |
| Nickel(II)-Acylthiourea | CV | Ni(II)/Ni(I) | -1.78, -1.37 | Irreversible | uobasrah.edu.iq |
| Cobalt(II)-Acylthiourea | CV | Co(II)/Co(III) | +0.36 | Reversible | uobasrah.edu.iq |
Other Significant Chemical Transformations
Direct Alkylation Reactions of Benzamide Scaffolds
The benzamide scaffold present in this compound is a robust functional group, but its direct transformation can be challenging due to the resonance stabilization of the amide bond, which renders the carbonyl group poorly electrophilic. nih.gov Nevertheless, several methods have been developed for the direct alkylation of benzamides.
One prominent approach involves the deprotonation of a C-H bond adjacent to the benzamide group, facilitated by a strong base, followed by reaction with an electrophile. For instance, N,N-dialkyl benzamides can be directly alkylated with methyl sulfides using lithium diisopropylamide (LDA) as a base. nih.govnih.govresearchgate.net This transition-metal-free method proceeds via a directed ortho-lithiation of the tertiary benzamide, which promotes the deprotonation of the methyl sulfide (B99878) and subsequent nucleophilic acyl substitution. nih.govresearchgate.net
More recent developments have focused on milder and more sustainable protocols that avoid the use of stoichiometric strong bases. A notable example is the N-alkylation of amides using potassium phosphate (B84403) (K₃PO₄) as a mild inorganic base in acetonitrile, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. escholarship.org This system is effective for coupling primary alkyl chlorides and bromides with a wide variety of amides, including benzamide, under relatively mild conditions (e.g., 50°C). escholarship.orgreddit.com The method is lauded for its broad functional group tolerance and for avoiding the high temperatures or organometallic catalysts required by other methodologies. escholarship.org
| Alkylation Method | Base | Substrates | Key Features | Reference(s) |
| Deprotonative Aroylation | LDA | N,N-Dialkyl benzamides, Methyl sulfides | Transition-metal-free; proceeds via ortho-lithiation | nih.gov, nih.gov, researchgate.net |
| N-Alkylation | K₃PO₄ | Primary/Secondary amides, Alkyl halides | Mild, sustainable conditions; broad scope; uses phase-transfer catalyst | escholarship.org, acs.org |
Ring-Opening Reactions Leading to Benzamide Derivatives
Benzamide derivatives can be synthesized through the strategic ring-opening of cyclic precursors. This approach offers a powerful way to construct complex acyclic amides from readily available heterocyclic starting materials.
A well-established method involves the ring-opening of 5-oxazolones (also known as azlactones). These heterocycles can be synthesized from N-protected amino acids and subsequently reacted with various nucleophiles. benthamdirect.comingentaconnect.comresearchgate.net The nucleophilic attack, for example by a primary aryl amine, on the carbonyl group of the oxazolone (B7731731) ring leads to its opening and the formation of a new benzamide derivative. benthamdirect.comresearchgate.net This pathway provides access to a diverse range of racemic benzamide compounds. benthamdirect.com
Another important class of ring-opening reactions for synthesizing amide-containing structures is the aminolysis of epoxides. Epoxides, being highly strained three-membered rings, are excellent electrophiles that readily react with nucleophiles like amines. mdpi.comrsc.org This reaction, which can be catalyzed by acids or bases, results in the formation of β-amino alcohols. mdpi.com If the amine nucleophile is part of a larger molecule or if subsequent functionalization is performed, this reaction can be a key step in the synthesis of complex molecules containing a benzamide moiety. For example, a chloroamide derivative can be reacted with a hydroxyl-containing compound in a basic medium to form an epoxide-benzamide derivative. researchgate.net The regioselectivity of the epoxide ring-opening is a critical aspect of this synthetic strategy. nih.gov
| Precursor | Nucleophile/Reagent | Product Type | Key Features | Reference(s) |
| 5-Oxazolone | Primary Amines | N-Substituted Benzamides | Access to diverse, often racemic, amide structures | benthamdirect.com, ingentaconnect.com, researchgate.net |
| Epoxide | Amines / Other Nucleophiles | β-Hydroxy Amides / Functionalized Benzamides | Stereospecific reaction; forms β-functionalized amides | researchgate.net, mdpi.com, rsc.org |
Exploration of Substituted N 1 Carbamothioyl 1 Methylethyl Benzamide Derivatives
Rational Design and Synthesis of Analogs with Systematic Structural Variations
The rational design of N-(1-carbamothioyl-1-methylethyl)benzamide analogs is driven by the goal of fine-tuning their chemical and biological properties. The acylthiourea scaffold [R¹C(O)NHC(S)NR²R³] offers significant flexibility, allowing for a wide variety of substituents to be incorporated into the structure. researchgate.net A primary strategy involves introducing specific functional groups onto the benzoyl ring or the terminal amine to modulate characteristics such as lipophilicity, metabolic stability, and electronic properties. For instance, the incorporation of fluorine atoms or trifluoromethyl groups is a common approach to enhance the efficacy of bioactive molecules by influencing absorption, tissue distribution, and biotransformation rates. mdpi.com
The synthesis of these derivatives typically follows a well-established multi-step, one-pot procedure. The process begins with the reaction of a substituted benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in a suitable solvent like dry acetone. psu.edunih.govnih.gov This step generates a reactive benzoyl isothiocyanate intermediate in situ. Subsequent dropwise addition of an appropriate amine, in this case, a derivative of 2-amino-2-methylpropanethioamide, to the reaction mixture leads to the formation of the target N-substituted benzoylthiourea (B1224501) derivative. nih.gov The reaction is often refluxed for several hours to ensure completion. nih.gov The resulting products can then be purified by recrystallization.
This synthetic versatility allows for the creation of a diverse library of compounds with systematic variations. For example, series of analogs have been synthesized with different halogen substituents (F, Cl, Br) or electron-donating/withdrawing groups at various positions on the benzoyl ring to systematically study their effects. mdpi.comnih.gov
Table 1: General Synthetic Scheme for Substituted N-acylthioureas
| Step | Reactants | Intermediate/Product | Purpose |
| 1 | Substituted Benzoyl Chloride + Potassium Thiocyanate (KSCN) | Substituted Benzoyl Isothiocyanate | Formation of the reactive isothiocyanate intermediate. nih.gov |
| 2 | Substituted Benzoyl Isothiocyanate + Substituted Amine | Substituted N-acylthiourea | Formation of the final thiourea (B124793) derivative. nih.gov |
Impact of Substituents on Molecular Conformation and Electronic Delocalization
Substituents can, however, induce notable changes in this conformational landscape. For instance, in N,N-disubstituted analogs where the intramolecular hydrogen bond is absent, the acylthiourea group can become non-planar. scispace.com The nature of the substituent also affects the electronic properties of the molecule. Electron-withdrawing groups on the benzoyl ring can influence the strength of the intramolecular hydrogen bond and the degree of electronic delocalization across the –C(O)NHC(S)– core. nih.gov This delocalization, often referred to as "amide resonance," strengthens the C-N bonds and impacts the molecule's reactivity and interaction potential. researchgate.net
Quantum-chemical calculations have shown that the electronic effects of substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Electron-withdrawing groups like nitro (-NO₂) tend to lower both HOMO and LUMO energy levels, reducing the energy gap and potentially enhancing intramolecular charge transfer. mdpi.com Conversely, electron-donating groups can raise these energy levels. rsc.org These modifications to the electronic structure are critical as they directly influence the molecule's spectroscopic properties, reactivity, and ability to engage in intermolecular interactions. nih.govrsc.org
Influence of Substituents on Intermolecular Interactions and Supramolecular Assembly in the Solid State
In the solid state, the supramolecular assembly of substituted this compound derivatives is directed by a combination of intermolecular interactions. While the intramolecular N–H⋯O bond dictates the molecular conformation, intermolecular N–H⋯S=C hydrogen bonds are crucial for crystal packing, often leading to the formation of centrosymmetric dimers with an R²₂(8) ring motif. nih.govscispace.com
The nature and position of substituents on the aromatic rings significantly modulate the crystal packing. rsc.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov Studies on halogenated derivatives show that substituents directly participate in and alter the packing. For example, introducing halogen atoms (Br, Cl, F) tends to reduce the contribution of H···H contacts, which are typically dominant in unsubstituted compounds, while introducing new H···X (where X is a halogen) and sometimes X···X interactions. nih.gov
Beyond hydrogen bonding, other weak interactions such as C–H⋯O, C–H···π, and π···π stacking interactions play a vital role in consolidating the three-dimensional crystal architecture. nih.govrsc.org The presence of a trifluoromethyl group, for instance, can increase lipophilicity and introduce F···H interactions that influence crystal packing. mdpi.commdpi.com The interplay of these varied non-covalent interactions determines the final crystal structure, and even subtle changes in substitution can lead to different packing arrangements or polymorphism. nih.gov
Table 2: Common Intermolecular Interactions in Substituted Acylthioureas
| Interaction Type | Description | Role in Supramolecular Assembly |
| N–H⋯S | Hydrogen bond between the thioamide N-H and the thiocarbonyl sulfur. | Typically forms centrosymmetric dimers (R²₂(8) motif). nih.gov |
| C–H⋯O | Weak hydrogen bond involving a C-H donor and the carbonyl oxygen acceptor. | Links dimers or chains into larger networks. nih.gov |
| H···H | van der Waals contacts between hydrogen atoms. | Major contributor to crystal packing, especially in unsubstituted analogs. nih.gov |
| H···X (X=F, Cl, Br) | Contacts between hydrogen and halogen atoms. | Becomes significant in halogenated derivatives, altering the packing arrangement. nih.gov |
| π···π | Stacking interactions between aromatic rings. | Helps to stabilize the 3D architecture. nih.gov |
Comparative Analysis of Coordination Behavior of Substituted Ligands
Acylthiourea derivatives are versatile ligands capable of coordinating to metal ions in various modes, a behavior that is highly dependent on the substitution pattern and reaction conditions. rsc.org The primary coordination sites are the soft thiocarbonyl sulfur atom and the hard carbonyl oxygen atom.
These ligands can exhibit the following coordination behaviors:
Monodentate Coordination: The ligand binds to the metal center solely through the sulfur atom (S-coordination). This is commonly observed in complexes with metals like Ru(II) and Cu(I). rsc.orgnih.gov In this mode, the intramolecular N-H···O hydrogen bond often remains intact.
Bidentate Coordination: The ligand acts as a chelate, binding to the metal center through both the carbonyl oxygen and the thiocarbonyl sulfur (O,S-coordination). nih.gov This typically occurs with the deprotonation of the N-H proton between the carbonyl and thiocarbonyl groups. This mode is often seen in complexes with Pd(II) and Pt(II). nih.gov
Bridging Coordination: In some cases, the sulfur atom can bridge two metal centers, as seen in certain binuclear copper(I) complexes. rsc.org
The degree of substitution on the nitrogen atoms plays a critical role in determining the coordination mode. For example, N,N-disubstituted acylthioureas are more likely to form O,S-bidentate cationic complexes, whereas monosubstituted analogs may favor N,S-coordinated neutral complexes. nih.gov The choice of metal precursor and ancillary ligands (like phosphines) also influences the final geometry of the metal complex, which can range from square planar and tetrahedral to "piano-stool" geometries in half-sandwich complexes. rsc.orgnih.govnih.gov The coordination behavior can be modulated through different synthetic routes, allowing for the targeted synthesis of complexes with specific structures and properties. nih.gov
Q & A
Q. What are the optimal synthetic conditions for preparing N-(1-carbamothioyl-1-methylethyl)benzamide with high purity?
Methodological Answer: The synthesis typically involves reacting substituted benzoyl chlorides with thiourea derivatives under reflux in anhydrous acetone or acetonitrile. Purification is achieved via recrystallization using ethanol or methanol. Key parameters include maintaining a nitrogen atmosphere to prevent oxidation and controlling stoichiometry (1:1 molar ratio of benzoyl chloride to thiourea) to minimize byproducts like disubstituted thioureas. Characterization via FT-IR and NMR confirms the formation of the thioureido group (C=S stretch at ~1250 cm⁻¹, NH protons at δ 9.5–10.5 ppm) .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in thiourea derivatives like this compound?
Methodological Answer: SC-XRD analysis reveals intramolecular hydrogen bonds (e.g., N–H···O/S) and intermolecular interactions (e.g., C–H···O/S) that stabilize the crystal lattice. For example, in related analogs, C16–H16B···O2 and N2–H2···O1 interactions define the molecular conformation. Data collection at low temperatures (~100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL or SUPERFLIP software ensures high precision. Discrepancies between experimental and DFT-optimized bond lengths (e.g., C–S: 1.68 Å vs. 1.71 Å) highlight the importance of empirical validation .
Q. What spectroscopic techniques are critical for characterizing thiourea-based benzamide derivatives?
Methodological Answer:
- FT-IR : Identifies functional groups (C=O at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹).
- NMR : ¹H NMR detects NH protons (δ 10–12 ppm for thioureido NH), while ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and thiocarbonyl (C=S at ~180 ppm) carbons.
- UV-Vis : π→π* transitions in the benzamide moiety (λmax ~260–280 nm).
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 265 for C₁₁H₁₃N₂OS) .
Advanced Research Questions
Q. How do Hirshfeld surface and energy framework analyses quantify intermolecular interactions in this compound crystals?
Methodological Answer: Hirshfeld surfaces mapped with dₙᵒʳₘ (normalized contact distance) and curvedness parameters visualize intermolecular contacts. For example, H···H (40–50%), H···O/S (15–20%), and C···C (10–15%) interactions dominate. Energy frameworks (CrystalExplorer) calculate lattice energies, showing dispersion forces (vdW) contribute >60% to stabilization. Contradictions between experimental and theoretical packing energies (e.g., -120 kJ/mol vs. -95 kJ/mol) may arise from neglecting polarization effects in DFT .
Q. What role do Fukui functions and molecular electrostatic potential (MEP) maps play in predicting reactivity?
Methodological Answer: Fukui indices (f⁺, f⁻) derived from DFT/B3LYP/6-311G(d,p) calculations identify nucleophilic (thioureido sulfur: f⁻ ~0.15) and electrophilic (carbonyl oxygen: f⁺ ~0.12) sites. MEP maps highlight negative potentials (-85 kcal/mol) near oxygen and sulfur, favoring interactions with cations or electrophiles. These predict regioselectivity in reactions (e.g., alkylation at sulfur). Discrepancies between Fukui indices and experimental reactivity (e.g., unexpected C–H activation) may stem from solvent effects omitted in gas-phase calculations .
Q. How can molecular docking evaluate the potential of this compound as a COVID-19 main protease (Mᵖʳᵒ) inhibitor?
Methodological Answer: Docking (AutoDock Vina) with Mᵖʳᵒ (PDB: 6LU7) assesses binding affinities (ΔG). The thioureido group forms hydrogen bonds with His41 (distance: 2.1 Å) and hydrophobic interactions with Met48. MD simulations (100 ns) validate stability (RMSD < 2.0 Å). Contradictions between docking scores (e.g., -8.5 kcal/mol) and in vitro IC₅₀ (>100 μM) may arise from solvation/entropy effects not modeled in silico .
Q. What thermodynamic insights do Gibbs free energy (ΔG) and enthalpy (ΔH) calculations provide for thiourea derivatives?
Methodological Answer: Thermodynamic parameters from Gaussian09 frequency calculations (B3LYP/6-311G(d,p)) show ΔG for tautomerization (thione ↔ thiol) is ~5–10 kJ/mol, favoring the thione form. ΔH of sublimation (~90 kJ/mol) correlates with melting points (mp ~180–200°C). Discrepancies between calculated and experimental ΔG (e.g., ±3 kJ/mol) highlight limitations in approximating solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
